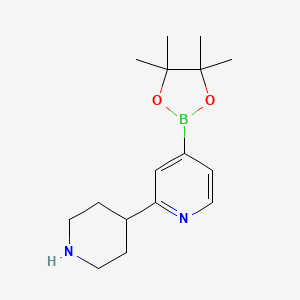
4-(4-Iodo-phenylcarbamoyl)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Iodo-phenylcarbamoyl)-butyric acid is an organic compound characterized by the presence of an iodo-substituted phenyl group attached to a butyric acid backbone through a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodo-phenylcarbamoyl)-butyric acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodoaniline and butyric acid.
Formation of Carbamoyl Intermediate: 4-iodoaniline is reacted with phosgene or a suitable carbamoyl chloride to form 4-iodophenyl isocyanate.
Coupling Reaction: The 4-iodophenyl isocyanate is then reacted with butyric acid in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodo-phenylcarbamoyl)-butyric acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as Suzuki coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamoyl and butyric acid moieties.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts and boronic acids are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the substituent introduced, various derivatives can be formed.
Oxidation Products: Oxidized forms of the carbamoyl or butyric acid groups.
Reduction Products: Reduced forms of the carbamoyl or butyric acid groups.
Scientific Research Applications
4-(4-Iodo-phenylcarbamoyl)-butyric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Iodo-phenylcarbamoyl)-butyric acid involves its interaction with specific molecular targets:
Molecular Targets: Proteins, enzymes, and receptors that are involved in various biological pathways.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or receptor binding, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: An aromatic compound with similar iodine substitution but different functional groups.
Phenylboronic Acid: Contains a phenyl group with boronic acid functionality, used in similar synthetic applications.
Properties
Molecular Formula |
C11H12INO3 |
|---|---|
Molecular Weight |
333.12 g/mol |
IUPAC Name |
5-(4-iodoanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H12INO3/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(15)16/h4-7H,1-3H2,(H,13,14)(H,15,16) |
InChI Key |
KDHJPNHWKIUSDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


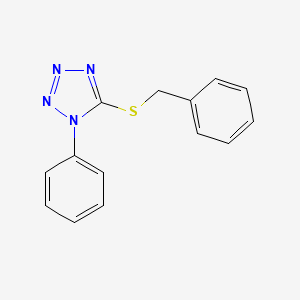
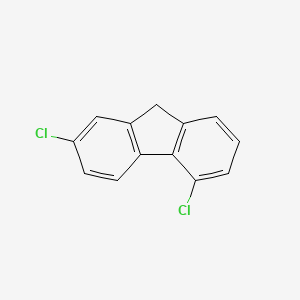
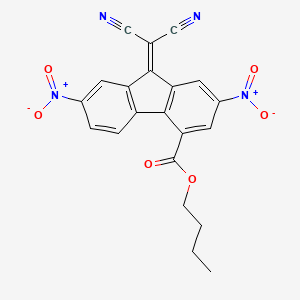
![2-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15045472.png)
![ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-ethoxy-1H-indole-2-carboxylate](/img/structure/B15045478.png)
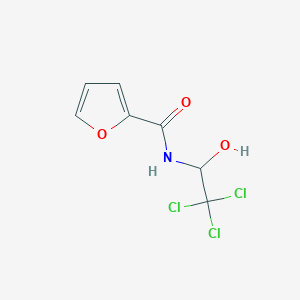
![3-{(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1-phenylbutyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B15045490.png)

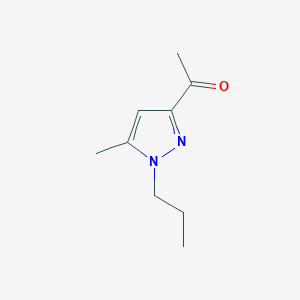
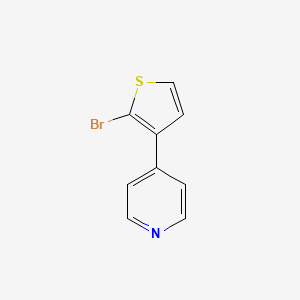

![2-Methyl-N-{2,2,2-trichloro-1-[(morpholine-4-carbothioyl)amino]ethyl}benzamide](/img/structure/B15045517.png)
![5-Ethyl-2-[4-(4-pentylcyclohexyl)phenyl]pyridine](/img/structure/B15045521.png)
